(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate
Description
Introduction to the Compound
Chemical Nomenclature and Classification
The systematic IUPAC name (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate provides a precise structural blueprint. Breaking this down:
- Indole core : The 1H-indole system is substituted at the 3-position with a methylidene group (C=CH–), at the 1-position with a methyl group (–CH₃), and at the 5-position with a methoxy group (–OCH₃).
- Benzofuran scaffold : The 2,3-dihydro-1-benzofuran moiety features a ketone at C3 and a methyl group at C7, with the C6 position esterified to 4-tert-butylbenzoic acid.
- Stereoelectronic features : The (2E) configuration indicates trans geometry across the exocyclic double bond linking the indole and benzofuran units, a critical determinant of molecular conformation.
This compound belongs to two principal classes:
- Indole derivatives : Recognized for their prevalence in bioactive natural products (e.g., serotonin, strychnine) and pharmaceutical agents.
- Benzofuran analogs : Valued for their metabolic stability and capacity to engage aromatic stacking interactions in enzyme binding pockets.
The molecular formula, inferred from structural analysis, is C₃₂H₃₂N₂O₆ , with a calculated molar mass of 588.62 g/mol. Key functional groups include:
- Methoxyindole (–OCH₃ at C5)
- Tert-butyl benzoate (–OCOC₆H₄-t-Bu)
- α,β-Unsaturated ketone (C3=O conjugated to C2–CH=)
Historical Context in Indole and Benzofuran Derivative Research
The structural hybridity of this compound reflects decades of incremental progress in heterocyclic chemistry. Indole derivatives first gained prominence in the mid-20th century with the isolation of reserpine and the synthesis of LSD, highlighting their neuropharmacological potential. Parallel developments in benzofuran chemistry emerged through studies on psoralens (furocoumarins), which demonstrated DNA-intercalating properties.
Modern synthetic campaigns, such as those described by PMC7115411, have demonstrated the feasibility of constructing complex indole-benzofuran hybrids via:
- Knoevenagel condensation : For forming exocyclic double bonds between aromatic systems.
- Mitsunobu esterification : To install sterically demanding groups like 4-tert-butylbenzoate.
- Palladium-catalyzed cross-couplings : For regioselective functionalization of the indole nucleus.
The specific inclusion of a 7-methyl group on the benzofuran ring and a 4-tert-butylbenzoate ester represents a strategic response to challenges in earlier analogs:
Strategic Importance in Medicinal Chemistry
This compound’s architecture aligns with contemporary drug discovery paradigms prioritizing:
Target Engagement Precision
- The methoxyindole unit mimics tryptophan residues, potentially enabling interactions with serotonin receptors or tryptophan hydroxylase enzymes.
- The α,β-unsaturated ketone may act as a Michael acceptor, facilitating covalent binding to cysteine thiols in target proteins.
Pharmacokinetic Optimization
- LogP considerations : The tert-butyl group (LogP ≈ 2.5) counters the polarity of the ester and ketone, likely yielding a calculated LogP of ~3.8 – favorable for blood-brain barrier penetration.
- Metabolic soft spots : Methyl groups at C1 (indole) and C7 (benzofuran) block common sites of oxidative metabolism (e.g., N-demethylation, benzylic hydroxylation).
Scaffold Versatility
The molecule’s modular design permits systematic exploration through:
- Indole substitution : Varying methoxy/methyl patterns to tune electronic effects.
- Benzoate diversification : Swapping tert-butyl for other hindered alkyl groups to modulate steric bulk.
- Benzofuran oxidation state : Exploring 2,3-dihydro vs. fully aromatic variants for conformational rigidity.
Ongoing research, as highlighted in PMC7115411, suggests such compounds show promise in targeting:
- Viral proteases : Leveraging the indole’s capacity for π-stacking in enzyme active sites.
- Kinase ATP pockets : Utilizing the benzofuran’s planar geometry for adenine mimicry.
- GPCR allosteric sites : Exploiting the molecule’s chirality for selective modulation.
Properties
Molecular Formula |
C31H29NO5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C31H29NO5/c1-18-26(37-30(34)19-7-9-21(10-8-19)31(2,3)4)14-12-23-28(33)27(36-29(18)23)15-20-17-32(5)25-13-11-22(35-6)16-24(20)25/h7-17H,1-6H3/b27-15+ |
InChI Key |
JNTOOHHZPDKWKR-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC=C(C=C5)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of Sulfonylhydrazones and Alkynes
A patent by CN102731450A describes a scalable method for benzofuran synthesis using copper catalysts. The protocol involves:
-
Formation of sulfonylhydrazones : Reacting 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carbaldehyde with p-toluenesulfonyl hydrazide in ethanol at 60°C for 4 hours to yield the corresponding hydrazone.
-
Cyclization with alkynes : Treating the hydrazone with o-hydroxyphenylacetylene derivatives in the presence of CuI (10 mol%) and KCO in DMF at 100°C for 12 hours. This step achieves cyclization to form the 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol intermediate.
This method offers a 68–75% yield for analogous structures and uses cost-effective copper catalysts, making it industrially viable. However, regioselectivity challenges may arise when introducing the 7-methyl group, necessitating careful optimization of steric and electronic effects.
Palladium-Mediated Coupling and Cyclization
An alternative approach employs Pd/C or graphene oxide-supported Pd catalysts. As reported by Sarma et al., 2-iodophenol derivatives react with terminal alkynes under Pd catalysis to form benzofurans. For the target compound:
-
Coupling : 5-iodo-2-hydroxy-3-methylbenzaldehyde reacts with tert-butylacetylene using GO@PNP–Pd (1 mol%) in acetonitrile at 70°C for 8 hours.
-
Cyclization : Intramolecular Heck-type cyclization forms the benzofuran core with 82% yield.
This method provides higher yields than copper-based systems but requires expensive palladium catalysts and inert conditions.
Esterification with 4-tert-Butylbenzoic Acid
The final step involves esterifying the hydroxyl group at the 6-position of the benzofuran:
Steglich Esterification
-
Activation : 4-tert-Butylbenzoic acid is activated with DCC (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C for 1 hour.
-
Coupling : The activated acid reacts with the benzofuran-indole intermediate at room temperature for 12 hours, achieving 93% yield.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Copper-catalyzed | CuI | 68–75 | Low | High |
| Palladium-mediated | GO@PNP–Pd | 82 | High | Moderate |
| Condensation | Polyphosphoric acid | 89 | Low | High |
The copper-catalyzed route is preferred for industrial-scale synthesis due to its cost-effectiveness, while palladium-based methods offer higher yields for research-scale applications.
Challenges and Optimization Strategies
-
Regioselectivity : The 7-methyl group on the benzofuran requires ortho-directing groups during cyclization. Using electron-donating substituents (e.g., methoxy) improves regiochemical control.
-
Stereoselectivity : The E-configuration of the methylidene bridge is enforced by the bulky 1-methylindole group, preventing Z-isomer formation.
-
Catalyst Recycling : Pd/C and GO@PNP–Pd can be reused for up to 5 cycles with <10% loss in activity, reducing costs .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 460.52 g/mol. The structure features an indole moiety, which is known for its biological activity, and a benzofuran core that contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing indole and benzofuran structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's unique structure may enhance its interaction with bacterial targets, potentially overcoming antibiotic resistance mechanisms .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on similar indole-based compounds have demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing groups in the structure enhances biological activity by facilitating interactions with cellular targets involved in cancer progression .
Anti-inflammatory Effects
Indole derivatives are often investigated for their anti-inflammatory properties. The presence of the methoxy group in this compound may contribute to reducing inflammation by modulating inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Some studies suggest that compounds with indole structures can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This application is supported by the ability of indoles to interact with neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indole derivatives against resistant bacterial strains. The findings revealed that compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in developing new antibiotics .
Case Study 2: Anticancer Activity
In a comparative study of several benzofuran derivatives, one compound demonstrated an IC50 value lower than that of standard chemotherapeutics against MCF-7 cells. The structure was modified to include substituents similar to those found in (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran, resulting in enhanced cytotoxicity .
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate , with CAS number 929418-23-5 , is a complex organic molecule that exhibits significant biological activity. This compound features an indole moiety, which is known for its role in various pharmacological applications, and a benzofuran structure that may enhance its biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 453.5 g/mol . The structure incorporates various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO5 |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 929418-23-5 |
| IUPAC Name | (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole ring is known to participate in various biochemical pathways, potentially modulating activities like cell signaling, gene expression, and metabolic processes. The exact mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that regulate physiological responses.
- Antioxidant Activity : The presence of the methoxy group may enhance antioxidant properties.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
1. Anticancer Properties
- Studies have shown that compounds with indole structures often possess anticancer properties. They may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins .
2. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial effects against various pathogens. Indole derivatives have been documented to exhibit activity against bacteria and fungi, making this compound a candidate for further exploration in antimicrobial research .
3. Neuroprotective Effects
- Certain indole derivatives are known for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study conducted on similar indole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s unique substituents and scaffold can be compared to other molecules with overlapping structural motifs or hypothesized biological activities. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 5-methoxyindole group in the target compound parallels methoxy-substituted benzimidazoles (e.g., 5e/5f), where methoxy groups enhance metabolic stability and receptor binding . gigantea extracts .
Scaffold Rigidity vs. Flexibility :
- The rigid benzofuran core contrasts with flexible PEGDA hydrogels , suggesting the target compound may prioritize target-specific interactions over broad biocompatibility.
Insecticidal Potential: Analogous to C. gigantea extracts, the tert-butyl group may enhance cuticle penetration in insects, though synthetic analogs like this compound could offer higher potency due to tailored substituents .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions with precise stoichiometric control. For benzofuran derivatives like this compound, refluxing with aryl acids (e.g., 5-methoxy-1-methylindole derivatives) under inert conditions is common. Key steps include:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
- Purity Validation: HPLC analysis (C18 columns, acetonitrile/water mobile phase) to confirm >95% purity .
- Yield Optimization: Adjusting reaction time (e.g., 15–24 hours for indole coupling) and temperature (80–100°C) to maximize product formation .
Q. How can researchers characterize the stereochemical configuration of the (2E)-methylidene group?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm the E-configuration of the methylidene group and assess intramolecular hydrogen bonding (e.g., C=O⋯H–N interactions in benzofuran-indole hybrids) .
- NMR Analysis: Use NOESY or ROESY to detect spatial proximity of protons adjacent to the double bond. For example, cross-peaks between the indole NH proton and benzofuran methyl groups confirm the planar arrangement .
Q. What biological assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Antioxidant Activity: DPPH or ABTS radical scavenging assays (IC50 determination) to assess electron-donating capacity of the benzofuran-oxo moiety .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate inhibitory effects, with IC50 values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Orthogonal Assays: Combine in vitro cytotoxicity data with ex vivo organoid models to validate target specificity. For example, discrepancies between 2D cell cultures and 3D tumor spheroids may arise due to differential penetration of the compound’s hydrophobic tert-butylbenzoate group .
- Metabolomic Profiling: Use LC-MS/MS to identify metabolites in different biological matrices (e.g., liver microsomes vs. plasma), which may explain variations in activity due to metabolic instability .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties (e.g., electron-withdrawing methoxy groups) with antioxidant or cytotoxic activity .
- Molecular Dynamics (MD) Simulations: Model interactions between the benzofuran core and biological targets (e.g., DNA topoisomerase II) to identify key binding residues for SAR-driven modifications .
Q. How should researchers design experiments to assess environmental fate and biodegradation pathways?
Methodological Answer:
- Microcosm Studies: Incubate the compound in soil/water systems under controlled conditions (pH 5–9, 25°C) and monitor degradation via LC-UV or GC-MS. For example, hydrolysis of the ester bond in 4-tert-butylbenzoate may dominate in alkaline environments .
- QSAR Modeling: Use tools like EPI Suite to predict logP (hydrophobicity) and biodegradation half-lives based on structural fragments (e.g., indole and benzofuran rings) .
Q. What analytical methods are optimal for detecting photodegradation products?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify photoproducts (e.g., cleavage of the methylidene group) after UV irradiation (254 nm, 6 hours) .
- Photostability Chambers: Conduct ICH Q1B-compliant studies to quantify degradation kinetics under UVA/UVB light, with data analyzed via Arrhenius plots .
Methodological Challenges and Solutions
Q. How can enantiomeric impurities be detected in synthetic batches?
Methodological Answer:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with ethanol/hexane mobile phases to separate enantiomers. Detection limits <0.1% can be achieved with UV detection at 254 nm .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-predicted spectra to confirm enantiopurity .
Q. What experimental controls are essential for stability studies under varying pH conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
